1,3,4,5-Tetrahydro-5-((bis(2-methylpropyl)amino)acetyl)-4-methyl-2H-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,5-Tetrahydro-5-((bis(2-methylpropyl)amino)acetyl)-4-methyl-2H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound, due to its unique structure, has garnered interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5-Tetrahydro-5-((bis(2-methylpropyl)amino)acetyl)-4-methyl-2H-1,5-benzodiazepin-2-one typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of an ortho-diamine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group is introduced via an acylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Addition of the Bis(2-methylpropyl)amino Group: This step involves the nucleophilic substitution reaction where the bis(2-methylpropyl)amine is introduced to the acetylated benzodiazepine intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzodiazepines, while reduction could produce alcohol derivatives.
Scientific Research Applications
1,3,4,5-Tetrahydro-5-((bis(2-methylpropyl)amino)acetyl)-4-methyl-2H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on various biological pathways, particularly those involving neurotransmission.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, it enhances the receptor’s affinity for GABA, leading to increased inhibitory effects and resulting in sedative and anxiolytic outcomes.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
1,3,4,5-Tetrahydro-5-((bis(2-methylpropyl)amino)acetyl)-4-methyl-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
118536-72-4 |
---|---|
Molecular Formula |
C20H31N3O2 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
5-[2-[bis(2-methylpropyl)amino]acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C20H31N3O2/c1-14(2)11-22(12-15(3)4)13-20(25)23-16(5)10-19(24)21-17-8-6-7-9-18(17)23/h6-9,14-16H,10-13H2,1-5H3,(H,21,24) |
InChI Key |
ZMXKCODNUGRFMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)CN(CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.